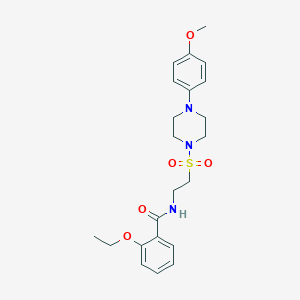

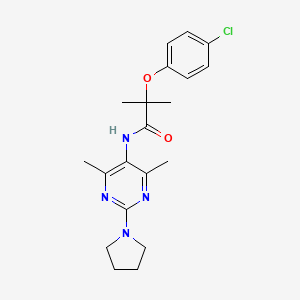

![molecular formula C20H32B2O4 B2589930 二[(+)-蒎烷二醇]二硼 CAS No. 230299-17-9](/img/structure/B2589930.png)

二[(+)-蒎烷二醇]二硼

描述

Bis[(+)-pinanediolato]diboron, also known as Bis(pinacolato)diboron, is a commonly used diborane reagent in organic synthesis due to its high stability in air and moisture . It is used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis .

Synthesis Analysis

Bis[(+)-pinanediolato]diboron can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . The synthesis involves a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source . The process yields Bis[(+)-pinanediolato]diboron as colorless plates .Molecular Structure Analysis

The molecular formula of Bis[(+)-pinanediolato]diboron is C12H24B2O4 . It is used as a substrate in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates .Chemical Reactions Analysis

Bis[(+)-pinanediolato]diboron is involved in various chemical reactions. For instance, it is used in the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It also participates in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis

Bis[(+)-pinanediolato]diboron has a density of 1.0±0.1 g/cm3, a boiling point of 222.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 67.5±0.4 cm3 .科学研究应用

- B 2 Pin 2 serves as a valuable reagent for the diborylation of acetylenes and olefins. With platinum or palladium catalysis, it enables the selective introduction of boron atoms into organic molecules .

- Additionally, B 2 Pin 2 participates in cyclization reactions , such as the palladium-catalyzed cyclization of 1,6-enynes, leading to homoallylic alkylboronates .

- The complex improves soap fiber structure strength, reduces friction, and minimizes wear during sliding. This enhancement contributes to longer grease service life .

- B 2 Pin 2 is employed as a condensation agent in the preparation of poly(arylene)s , which are important materials in various applications .

- Cu-based heterogeneous catalysts, such as Cu 3 (BTC) 2 , utilize B 2 Pin 2 for the borylation of α,β-conjugated enones. This reaction provides access to valuable boron-containing compounds .

Organic Synthesis and Catalysis

Lubrication and Tribology

Materials Science

Catalytic Transformations

作用机制

未来方向

Bis[(+)-pinanediolato]diboron has been used in a facile semi-hydrogenation of alkynes to cis-alkenes in an efficient way with cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol as the hydrogen donor . This method features convenient and facile reaction conditions, wide substrate scope, high yields, and high stereoselectivity .

属性

IUPAC Name |

(1R,2S,6R,8R)-2,9,9-trimethyl-4-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEZFUGEQURPEN-VGDIZKAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)B4O[C@@H]5C[C@H]6C[C@@H]([C@@]5(O4)C)C6(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[(+)-pinanediolato]diboron | |

CAS RN |

230299-05-5, 230299-17-9 | |

| Record name | (+)-Bis(pinanediolato)diboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 230299-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

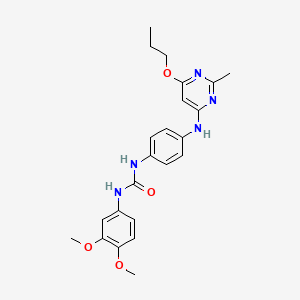

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

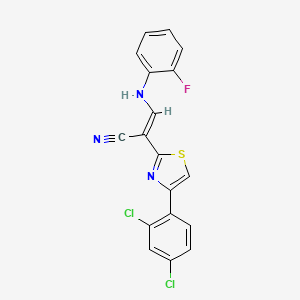

![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)